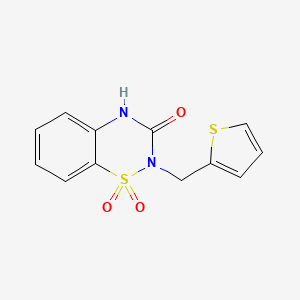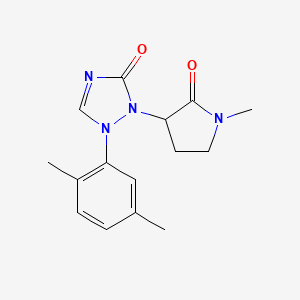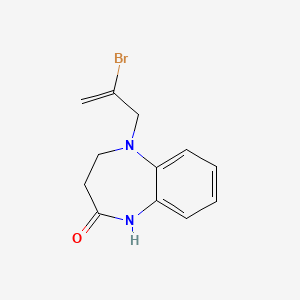![molecular formula C15H23NO3 B7632001 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta agonists. It was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the athletic community as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mechanism of Action
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide works by activating the peroxisome proliferator-activated receptor delta, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in increased energy production and improved endurance.
Biochemical and Physiological Effects:
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, decreased inflammation, and improved cardiovascular function. It has also been shown to increase endurance and improve physical performance, making it a popular drug among athletes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide in lab experiments is its ability to improve endurance and physical performance, which makes it a useful tool for studying the effects of exercise and physical activity on various physiological and biochemical parameters. However, one of the limitations of using 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide is its potential to cause adverse effects, particularly in high doses or with prolonged use.
Future Directions
There are several future directions for research on 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide, including further studies on its potential therapeutic applications in metabolic and cardiovascular diseases, as well as its potential use in the prevention and treatment of cancer. There is also a need for more research on the long-term safety and efficacy of 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide, particularly in humans.
Synthesis Methods
The synthesis of 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide involves several steps, starting with the reaction of 4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-hydroxy-1-phenylpropan-1-one to form the intermediate compound. The final step involves the reaction of the intermediate with hydroxylamine hydrochloride to form 3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide.
Scientific Research Applications
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in the prevention of cardiovascular diseases and cancer.
properties
IUPAC Name |
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(11-7-5-6-8-13(11)17)16-15(19)9-14(18)10(2)3/h5-8,10,12,14,17-18H,4,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDCZMJNEHOSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)CC(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)
![N-[3-(1-cyclopropylpropan-2-ylamino)-4-methylphenyl]acetamide](/img/structure/B7632034.png)